Bromure de 2-(trifluorométhylthio)benzyle

Vue d'ensemble

Description

2-(Trifluoromethylthio)benzyl bromide is a chemical compound that is part of a broader class of trifluoromethylthiolated aromatic compounds. These compounds are of significant interest due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethylthio group is known for its ability to modulate the biological activity of molecules and to increase their metabolic stability .

Synthesis Analysis

The synthesis of trifluoromethylthiolated compounds can be achieved through various methods. One approach involves the use of benzyltrimethylammonium tribromide as an electrophilic bromine source to convert substituted aryl thioureas into 2-aminobenzothiazoles, which can be further functionalized . Another method includes the conversion of tris(methylthio)alkyl derivatives, prepared from alkyl bromides, into compounds with a trifluoromethylthio group using bromine trifluoride . Additionally, copper-mediated chemoselective trifluoromethylation of benzyl bromides has been described, which allows for the introduction of the trifluoromethylthio group at the benzylic position .

Molecular Structure Analysis

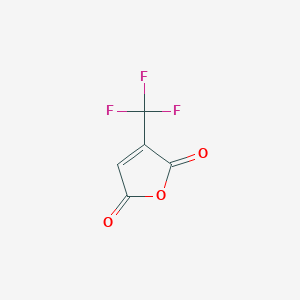

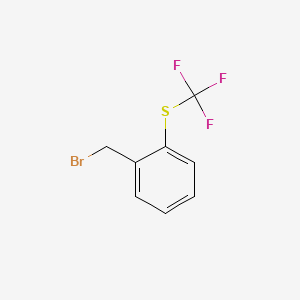

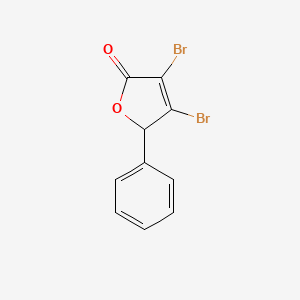

The molecular structure of 2-(trifluoromethylthio)benzyl bromide is characterized by the presence of a benzyl bromide moiety and a trifluoromethylthio group. The trifluoromethylthio group is electron-withdrawing, which can influence the reactivity of the benzyl bromide, making it more susceptible to nucleophilic attack .

Chemical Reactions Analysis

Chemical reactions involving 2-(trifluoromethylthio)benzyl bromide include nucleophilic substitution reactions where the bromide is displaced by various nucleophiles. For instance, nucleophilic trifluoromethylthiolation of benzyl bromides can yield benzyl trifluoromethyl sulfides . Moreover, the trifluoromethoxy group can be introduced into aliphatic substrates through nucleophilic displacement of activated bromides . Palladium-catalyzed tandem synthesis can also be used to create 2-trifluoromethylthio-substituted benzofused heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethylthio)benzyl bromide are influenced by the trifluoromethylthio and benzyl bromide groups. The compound is likely to be a crystalline solid at room temperature, with a relatively high boiling point due to the presence of the trifluoromethyl group. Its chemical reactivity is characterized by its susceptibility to nucleophilic attack at the benzylic position, and its stability is enhanced by the electron-withdrawing nature of the trifluoromethylthio group .

Applications De Recherche Scientifique

Synthèse organique

Bromure de 2-(trifluorométhylthio)benzyle: est un réactif précieux en synthèse organique, en particulier pour l'introduction du groupe trifluorométhylthio dans les composés organiques. Ce groupe fonctionnel est important en raison de sa capacité à influencer les propriétés physicochimiques des molécules, telles que la stabilité métabolique, la réactivité et la biodisponibilité .

Développement pharmaceutique

Le rôle du composé dans la synthèse de produits pharmaceutiques est crucial. Il peut être utilisé pour modifier la structure des molécules médicamenteuses, ce qui peut conduire à des améliorations de l'efficacité des médicaments et au développement de nouveaux médicaments avec des profils thérapeutiques améliorés .

Production agrochimique

En agrochimie, le this compound peut être utilisé pour créer des composés ayant des applications potentielles comme pesticides ou herbicides. Le groupe trifluorométhylthio peut conférer des propriétés telles qu'une puissance accrue ou une sélectivité contre des ravageurs spécifiques .

Science des matériaux

La science des matériaux peut bénéficier de l'incorporation du groupe trifluorométhylthio dans les polymères ou autres matériaux, ce qui peut entraîner des matériaux présentant des propriétés uniques telles qu'une résistance accrue à la dégradation ou des caractéristiques électriques modifiées .

Catalyse

Ce composé peut également servir de précurseur pour les catalyseurs utilisés dans diverses réactions chimiques. Les catalyseurs dérivés du This compound pourraient présenter une efficacité ou une sélectivité améliorées pour certaines transformations .

Chimie environnementale

En chimie environnementale, les chercheurs pourraient explorer l'utilisation du This compound dans la dégradation de polluants ou la synthèse de produits chimiques moins nocifs, contribuant à des procédés chimiques plus écologiques .

Chimie analytique

This compound: pourrait être utilisé dans le développement de méthodes analytiques, telles que la synthèse de nouveaux marqueurs ou sondes qui aident à la détection et à la quantification de diverses substances .

Safety and Hazards

“2-(Trifluoromethylthio)benzyl bromide” is classified as a skin corrosive and can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing in dust, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Orientations Futures

The introduction of trifluoromethyl groups into organic molecules has attracted great attention in the past five years . The trifluoromethyl group could improve molecular properties such as metabolic stability, lipophilicity, and permeability . Therefore, organic molecules bearing trifluoromethyl groups are widely used in pharmaceuticals and agrochemicals . This suggests that “2-(Trifluoromethylthio)benzyl bromide” and similar compounds will continue to be of interest in future research and development.

Mécanisme D'action

Target of Action

Benzyl bromides are generally known to be reactive compounds that can participate in various chemical reactions, such as nucleophilic substitution .

Mode of Action

2-(Trifluoromethylthio)benzyl bromide, like other benzyl bromides, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the bromine atom in the benzyl bromide molecule. The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .

Analyse Biochimique

Biochemical Properties

2-(Trifluoromethylthio)benzyl bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an alkylating agent, where it can form covalent bonds with nucleophilic sites on biomolecules. This interaction is particularly significant in the modification of proteins and enzymes, where 2-(Trifluoromethylthio)benzyl bromide can alter the activity and function of these biomolecules. For instance, it can interact with cysteine residues in proteins, leading to the formation of stable thioether bonds .

Cellular Effects

The effects of 2-(Trifluoromethylthio)benzyl bromide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(Trifluoromethylthio)benzyl bromide has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, leading to altered cellular responses. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 2-(Trifluoromethylthio)benzyl bromide exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues. This interaction can lead to the inhibition or activation of enzymes, depending on the specific enzyme and the site of interaction. Additionally, 2-(Trifluoromethylthio)benzyl bromide can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethylthio)benzyl bromide can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of moisture or light. Long-term studies have shown that 2-(Trifluoromethylthio)benzyl bromide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethylthio)benzyl bromide in animal models vary with different dosages. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-(Trifluoromethylthio)benzyl bromide can induce toxic effects, including cellular damage and apoptosis. These adverse effects are often dose-dependent and can vary based on the specific animal model and experimental conditions .

Metabolic Pathways

2-(Trifluoromethylthio)benzyl bromide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of specific metabolites. Additionally, 2-(Trifluoromethylthio)benzyl bromide can affect the activity of enzymes involved in metabolic pathways, thereby modulating the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of 2-(Trifluoromethylthio)benzyl bromide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the specific cell type and experimental conditions. Once inside the cell, 2-(Trifluoromethylthio)benzyl bromide can interact with binding proteins, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(Trifluoromethylthio)benzyl bromide is influenced by several factors, including its chemical properties and interactions with biomolecules. This compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For example, 2-(Trifluoromethylthio)benzyl bromide can be directed to the nucleus by binding to nuclear localization signals on proteins, where it can influence gene expression and other nuclear processes .

Propriétés

IUPAC Name |

1-(bromomethyl)-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBCQBRVNBLWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380694 | |

| Record name | 2-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

238403-52-6 | |

| Record name | 2-(Trifluoromethylthio)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Trifluoromethyl)thio]benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1303321.png)

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)